1-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone
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Description
1-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H17N5O3S and its molecular weight is 407.45. The purity is usually 95%.
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Scientific Research Applications
Synthetic Applications
The utility of 1-(4-substituted-aminophenyl) ethanones and their derivatives in heterocyclic synthesis is well-documented. These compounds serve as critical intermediates for synthesizing a variety of heterocyclic systems, including thiophene, oxazole, triazole, pyrimidine, and more, which are explored for their biological and medicinal properties. The synthetic versatility of these compounds underscores their importance in developing new chemical entities for various scientific and pharmacological explorations (Salem et al., 2021).
Biological and Medicinal Exploration
Novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, related to the core structure , have been synthesized and evaluated for their antioxidant and anticancer activities. These compounds demonstrated significant activity, with some derivatives showing antioxidant activity surpassing that of ascorbic acid and potent cytotoxicity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).
Furthermore, the synthetic routes have been developed for new diheteroaryl thienothiophene derivatives, indicating the chemical flexibility and potential biological relevance of compounds containing the 1-(4-methoxyphenyl)ethanone moiety (Mabkhot et al., 2011).
Antimicrobial and Anticancer Potentials
Compounds incorporating 3-acetyl-1-(4-methoxyphenyl)[1,2,4]triazole units have shown potent inhibitory activities against significant bacterial strains, including MRSA and VRE, demonstrating their value in addressing antimicrobial resistance challenges (Sanad et al., 2021).
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3S/c1-27-15-7-3-13(4-8-15)17(26)11-29-20-18-19(21-12-22-20)25(24-23-18)14-5-9-16(28-2)10-6-14/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXIJTGIDXZCCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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